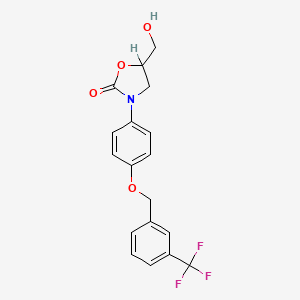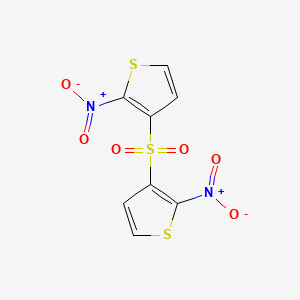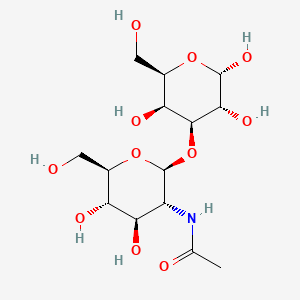
Lacto-N-biose II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lacto-N-biose II is a disaccharide composed of galactose and N-acetylglucosamine. It is a significant component of human milk oligosaccharides, which are known for their beneficial effects on infant health. This compound plays a crucial role in promoting the growth of beneficial gut bacteria, particularly bifidobacteria, in infants.
Preparation Methods
Synthetic Routes and Reaction Conditions: Lacto-N-biose II can be synthesized through enzymatic methods. One common approach involves the use of β-galactosidase to catalyze the transfer of a galactose residue to N-acetylglucosamine. This reaction typically occurs under optimal conditions of pH 4.5 and 55°C .
Industrial Production Methods: Industrial production of this compound often employs whole-cell synthesis using genetically engineered bacteria such as Escherichia coli. These bacteria are engineered to express specific enzymes that facilitate the synthesis of this compound from simple sugar precursors .
Chemical Reactions Analysis
Types of Reactions: Lacto-N-biose II primarily undergoes hydrolysis reactions. The enzyme lacto-N-biosidase catalyzes the hydrolysis of this compound, breaking it down into its constituent monosaccharides .
Common Reagents and Conditions: The hydrolysis of this compound is typically carried out using lacto-N-biosidase under mild conditions, such as neutral pH and moderate temperatures .
Major Products: The primary products of the hydrolysis of this compound are galactose and N-acetylglucosamine .
Scientific Research Applications
Lacto-N-biose II has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex oligosaccharides.
Mechanism of Action
Lacto-N-biose II exerts its effects primarily through its role as a prebiotic. It serves as a substrate for beneficial gut bacteria, particularly bifidobacteria, which metabolize it to produce short-chain fatty acids and other beneficial metabolites. The enzyme lacto-N-biosidase plays a crucial role in this process by hydrolyzing this compound into galactose and N-acetylglucosamine, which are then utilized by the bacteria .
Comparison with Similar Compounds
Lacto-N-tetraose: A tetrasaccharide composed of galactose, N-acetylglucosamine, another galactose, and glucose.
Lacto-N-neotetraose: Another tetrasaccharide with a structure similar to Lacto-N-tetraose but with a different linkage pattern.
Uniqueness: Lacto-N-biose II is unique in its specific role as a bifidus growth factor in human milk. Its ability to selectively promote the growth of beneficial gut bacteria sets it apart from other similar compounds .
Properties
CAS No. |
63121-25-5 |
|---|---|
Molecular Formula |
C14H25NO11 |
Molecular Weight |
383.35 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C14H25NO11/c1-4(18)15-7-10(21)8(19)5(2-16)25-14(7)26-12-9(20)6(3-17)24-13(23)11(12)22/h5-14,16-17,19-23H,2-3H2,1H3,(H,15,18)/t5-,6-,7-,8-,9+,10-,11-,12+,13+,14+/m1/s1 |
InChI Key |
IXWNIYCPCRHGAE-ZGJPTGLRSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)O)CO)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)O)CO)O)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


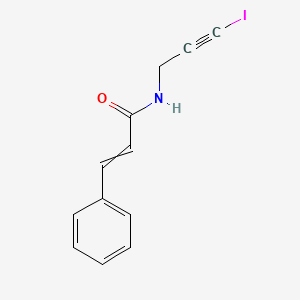
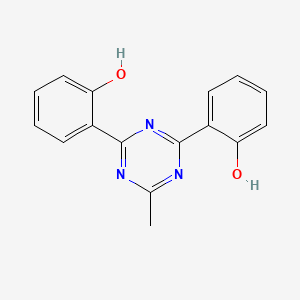
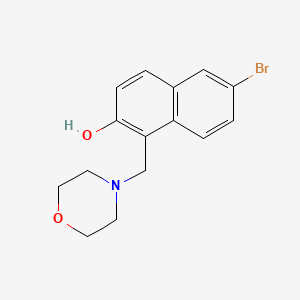
![1,2,3,4,5-Pentafluoro-6-{[(2-methylphenyl)methyl]sulfanyl}benzene](/img/structure/B14501067.png)
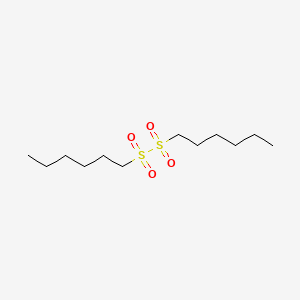
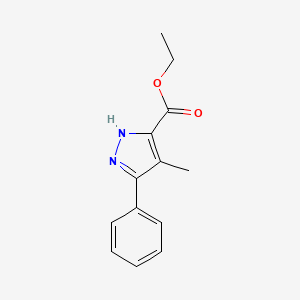
![[2-(Dimethylphosphanyl)ethyl]di(propan-2-yl)phosphane](/img/structure/B14501085.png)

![4,4'-Diiodo-1,1'-bi(bicyclo[2.2.1]heptane)](/img/structure/B14501118.png)
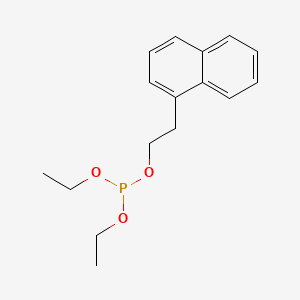
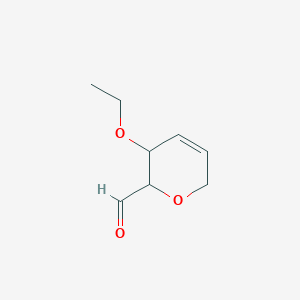
![4-[3-(Diethylamino)-2-hydroxypropoxy]-2-methylisoquinolin-1(2H)-one](/img/structure/B14501135.png)
